molecular formula C15H11ClN4O2 B3895589 N''-BENZOYL-N-(5-CHLORO-1,3-BENZOXAZOL-2-YL)GUANIDINE

N''-BENZOYL-N-(5-CHLORO-1,3-BENZOXAZOL-2-YL)GUANIDINE

Cat. No.: B3895589
M. Wt: 314.72 g/mol
InChI Key: YBFRAYHAYXTABQ-UHFFFAOYSA-N
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Description

N’'-BENZOYL-N-(5-CHLORO-1,3-BENZOXAZOL-2-YL)GUANIDINE is a synthetic organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-BENZOYL-N-(5-CHLORO-1,3-BENZOXAZOL-2-YL)GUANIDINE typically involves the reaction of 5-chloro-1,3-benzoxazole-2-amine with benzoyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N’'-BENZOYL-N-(5-CHLORO-1,3-BENZOXAZOL-2-YL)GUANIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’'-BENZOYL-N-(5-CHLORO-1,3-BENZOXAZOL-2-YL)GUANIDINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’'-BENZOYL-N-(5-CHLORO-1,3-BENZOXAZOL-2-YL)GUANIDINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell growth, leading to cell death or growth inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’'-BENZOYL-N-(5-CHLORO-1,3-BENZOXAZOL-2-YL)GUANIDINE is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities.

Properties

IUPAC Name

N-[(Z)-N'-(5-chloro-1,3-benzoxazol-2-yl)carbamimidoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O2/c16-10-6-7-12-11(8-10)18-15(22-12)20-14(17)19-13(21)9-4-2-1-3-5-9/h1-8H,(H3,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFRAYHAYXTABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=NC2=NC3=C(O2)C=CC(=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=N\C2=NC3=C(O2)C=CC(=C3)Cl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N''-BENZOYL-N-(5-CHLORO-1,3-BENZOXAZOL-2-YL)GUANIDINE
Reactant of Route 2
N''-BENZOYL-N-(5-CHLORO-1,3-BENZOXAZOL-2-YL)GUANIDINE
Reactant of Route 3
N''-BENZOYL-N-(5-CHLORO-1,3-BENZOXAZOL-2-YL)GUANIDINE
Reactant of Route 4
N''-BENZOYL-N-(5-CHLORO-1,3-BENZOXAZOL-2-YL)GUANIDINE
Reactant of Route 5
N''-BENZOYL-N-(5-CHLORO-1,3-BENZOXAZOL-2-YL)GUANIDINE
Reactant of Route 6
N''-BENZOYL-N-(5-CHLORO-1,3-BENZOXAZOL-2-YL)GUANIDINE

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